![molecular formula C19H23NO5S B272534 N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide](/img/structure/B272534.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide, also known as BDBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as possess anti-inflammatory and neuroprotective properties. Additionally, this compound has been reported to inhibit the proliferation of vascular smooth muscle cells, making it a potential therapeutic agent for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit HDACs, making it a useful tool for studying the role of HDACs in various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies could explore the mechanism of action of this compound and its effects on other cellular processes. Finally, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide can be synthesized using various methods, such as the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 1,3-benzodioxole-5-methanamine in the presence of a base. Another method involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 1,3-benzodioxole-5-carbaldehyde in the presence of a reducing agent. Both methods have been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various inflammatory and neurological disorders.
Eigenschaften
Molekularformel |
C19H23NO5S |
---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-tert-butyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H23NO5S/c1-19(2,3)14-6-8-16(23-4)18(10-14)26(21,22)20-11-13-5-7-15-17(9-13)25-12-24-15/h5-10,20H,11-12H2,1-4H3 |
InChI-Schlüssel |
ZBFABDPSOPBDBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.